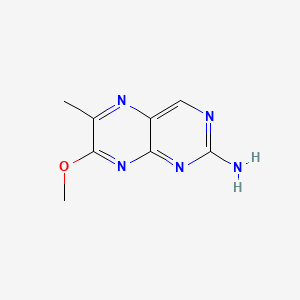![molecular formula C13H15NO3 B571180 [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate CAS No. 111234-47-0](/img/structure/B571180.png)
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate: is an organic compound with a complex structure that includes both an amino group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-amino-3-oxopropyl)phenol, which is then esterified with 2-methylpropenoic acid under acidic conditions to form the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group in [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional group allows it to participate in polymerization reactions, leading to materials with desirable mechanical and chemical properties .
Mécanisme D'action
The mechanism of action of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
- [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
- 4-(3-amino-3-oxopropyl)phenyl acetate
- 4-(3-amino-3-oxopropyl)phenyl butyrate
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropenoate ester group. This functional group enhances its ability to participate in polymerization reactions and increases its potential as a drug precursor .
Propriétés
Numéro CAS |
111234-47-0 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.267 |
Nom IUPAC |
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-9(2)13(16)17-11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H2,14,15) |
Clé InChI |
MALFNLJAVANQBE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC(=O)N |
Synonymes |
2-Methylpropenoic acid 4-(3-amino-3-oxopropyl)phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)
![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)



![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)

